N-(3,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide N-(3,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20204386
InChI: InChI=1S/C23H24N4O5/c1-31-19-8-7-16(14-20(19)32-2)24-21(28)23(30)27-11-9-26(10-12-27)22(29)18-13-15-5-3-4-6-17(15)25-18/h3-8,13-14,25H,9-12H2,1-2H3,(H,24,28)
SMILES:
Molecular Formula: C23H24N4O5
Molecular Weight: 436.5 g/mol

N-(3,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide

CAS No.:

Cat. No.: VC20204386

Molecular Formula: C23H24N4O5

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide -

Specification

Molecular Formula C23H24N4O5
Molecular Weight 436.5 g/mol
IUPAC Name N-(3,4-dimethoxyphenyl)-2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxoacetamide
Standard InChI InChI=1S/C23H24N4O5/c1-31-19-8-7-16(14-20(19)32-2)24-21(28)23(30)27-11-9-26(10-12-27)22(29)18-13-15-5-3-4-6-17(15)25-18/h3-8,13-14,25H,9-12H2,1-2H3,(H,24,28)
Standard InChI Key DJFAQOHBOWDLMP-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)NC(=O)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3)OC

Introduction

General Information

N-(3,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is a complex organic compound that has gained attention in medicinal chemistry for its potential biological activities. Its molecular formula is C23H24N4O5, and it has a molecular weight of approximately 406.4 g/mol. The compound's intricate molecular structure includes a methoxyphenyl group, a piperazine ring, and an indole moiety.

Synthesis

The synthesis of N-(3,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide involves several key steps, which may vary based on the specific starting materials and desired purity levels. These reactions are facilitated by various reagents, including acids or bases for hydrolysis and reducing agents like lithium aluminum hydride for reduction.

Biological Activities and Applications

N-(3,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide exhibits a range of biological activities, including anticancer, antiviral, and antimicrobial properties. These activities are attributed to the compound's ability to interact with specific biological targets, modulating cellular pathways involved in disease processes. Its unique structural features make it a candidate for further investigation in drug discovery programs aimed at treating various diseases.

Interaction Studies

Interaction studies have focused on the binding affinity of N-(3,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide to specific receptors and enzymes. The indole moiety is particularly important as it can interact with multiple biological targets, influencing various cellular pathways that could lead to therapeutic effects. Research continues to explore these interactions to better understand the compound's mechanism of action and potential therapeutic applications.

Structural Similarities and Uniqueness

Several compounds share structural similarities with N-(3,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide. The uniqueness of N-(3,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide lies in its specific combination of functional groups that provide distinct biological activities not found in other similar compounds. This specificity may offer advantages in targeted therapeutic applications.

Table 1: Comparison with Structurally Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-N-(4-methoxybenzyl)-2-oxoacetamideIndole nucleus with a piperazine ringAntiviral, anticancer
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamideIndole structure with ethylene linkAnticancer
3-[4-(6-fluoroindol-3-carbonyl)methyl]anilineFluorinated indole derivativeAntitumor

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